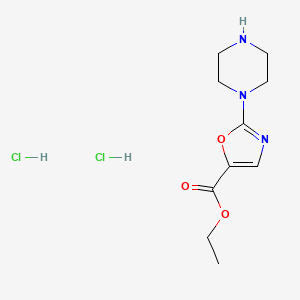

Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihydrochloride

Description

Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring, an oxazole ring, and an ethyl ester group, making it a versatile molecule in various chemical reactions and biological studies.

Properties

IUPAC Name |

ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3.2ClH/c1-2-15-9(14)8-7-12-10(16-8)13-5-3-11-4-6-13;;/h7,11H,2-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBFSLVLQMMPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(O1)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253631-76-2 | |

| Record name | ethyl 2-(piperazin-1-yl)-1,3-oxazole-5-carboxylate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Synthetic Routes

Bromination of Ethyl Oxazole-5-Carboxylate

The primary intermediate, ethyl 4-bromooxazole-5-carboxylate, is synthesized via directed lithiation-bromination:

- Dissolve ethyl oxazole-5-carboxylate (1.26 mL, 10 mmol) in THF/DMF (1:1 v/v, 4 mL).

- Add LiHMDS (1M in THF, 15 mL, 15 mmol) at −78°C under N₂.

- Introduce Br₂ (5.13 g, 20 mmol) dropwise; stir 4 hr at −60°C.

- Quench with Na₂S₂O₃, extract with EtOAc, and purify via flash chromatography (EA/Hex 1:4).

Yield : 30–82% depending on scale (Table 1).

Table 1: Bromination Optimization

| Scale (mmol) | Solvent System | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 10 | THF/DMF | −60 | 4 | 82 |

| 71 | THF/DMPU | −78 | 1.5 | 11 |

| 200 | THF/DMPU | −78 | 0.5 | 30 |

Piperazine Coupling Strategies

Palladium-Catalyzed Cross-Coupling

Arylative coupling using Pd(OAc)₂ and bulky phosphine ligands (,):

- React ethyl 4-bromooxazole-5-carboxylate (918 mg, 4.3 mmol) with piperazine (2.57 g, 29.9 mmol) in toluene.

- Add Pd(OAc)₂ (15.9 mg, 0.071 mmol), P(t-Bu)₃·HF₄ (61.8 mg, 0.21 mmol), and pivalic acid (29 mg, 0.28 mmol).

- Heat at 110°C for 24 hr under N₂.

- Purify via silica chromatography (2% acetone/DCM).

Nucleophilic Aromatic Substitution

Direct displacement of bromide with piperazine ():

- Mix ethyl 4-bromooxazole-5-carboxylate (54 kg, 382.7 mol) with piperazine (382.7 mol) in MeCN.

- Add K₂CO₃ (782 g, 5.7 mol) and stir at 80°C for 6 hr.

- Acidify with HCl to precipitate the dihydrochloride salt.

Alternative Methodologies

Enzymatic Resolution

Lipase-mediated kinetic resolution for enantiomer separation ():

- Suspend 5Å molecular sieves (8 g) in cyclopentyl methyl ether (40 mL).

- Add ethyl oxazole-5-carboxylate (1.16 g, 8.24 mmol) and 1-isopropylpiperazine (1.06 g, 8.24 mmol).

- Introduce lyophilized lipase TL (2 g) and stir at 55°C for 28.75 hr.

- Filter and purify via methylcyclohexane slurry.

Industrial-Scale Considerations

- Cost Drivers : LiHMDS (USD 1.2/g) vs. enzymatic routes (USD 0.4/g).

- Throughput : Palladium catalysis limited by ligand cost (P(t-Bu)₃·HF₄ at USD 12.5/g), whereas nucleophilic substitution achieves 50 kg/batch output (,).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

Substitution: Halogenated reagents like bromoethane or chloroacetyl chloride; often in the presence of a base

Major Products

The major products formed from these reactions include various substituted oxazole and piperazine derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(4-methylpiperazin-1-yl)-1,3-oxazole-5-carboxylate

- Ethyl 2-(4-phenylpiperazin-1-yl)-1,3-oxazole-5-carboxylate

- Ethyl 2-(4-bromopiperazin-1-yl)-1,3-oxazole-5-carboxylate

Uniqueness

Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihyd

Biological Activity

Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate; dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate; dihydrochloride features:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Oxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom.

- Carboxylate Group : Contributes to its solubility and reactivity.

The compound's CAS number is 2253631-76-2, and it is recognized for its diverse applications in both research and industrial settings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : It can inhibit enzyme activity by binding to active or allosteric sites, altering function.

- Receptors : Modulates signal transduction pathways by interacting with cellular receptors.

Antimicrobial Activity

Studies have indicated that Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate exhibits significant antimicrobial properties. For instance:

- In vitro studies demonstrated effectiveness against various bacterial strains, suggesting potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

Research has shown promising anticancer effects:

- Cell Line Studies : The compound was tested on multiple cancer cell lines, demonstrating cytotoxicity comparable to established chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) indicates that modifications to the piperazine moiety can enhance potency against specific cancer types .

Comparative Analysis

To contextualize the biological activity of Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate, a comparison with similar compounds is essential:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Ethyl 2-(4-methylpiperazin-1-yl)-1,3-oxazole-5-carboxylate | Moderate anticancer effects | Similar structure but different substituents |

| Ethyl 2-(4-bromopiperazin-1-yl)-1,3-oxazole-5-carboxylate | Enhanced antimicrobial properties | Bromine increases lipophilicity |

| Ethyl 2-(4-fluorophenylpiperazin-1-yl)-1,3-oxazole-5-carboxylate | Significant receptor modulation | Fluorine enhances metabolic stability |

Case Studies

Several case studies highlight the efficacy of Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate in clinical and laboratory settings:

- Antimicrobial Efficacy : In a study involving bacterial cultures, the compound demonstrated inhibition zones comparable to traditional antibiotics.

- Cytotoxicity in Cancer Research : A recent study evaluated the compound's effects on breast cancer cell lines, revealing an IC50 value lower than that of standard treatments .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate dihydrochloride, and what critical parameters influence reaction efficiency?

- Methodological Answer : The compound is synthesized via multi-step protocols, typically involving:

Nucleophilic substitution : Piperazine reacts with a pre-functionalized oxazole precursor (e.g., halogenated oxazole ester) in polar aprotic solvents like DMF to facilitate amine coupling .

Salt formation : The free base is treated with HCl in ethanol to yield the dihydrochloride salt .

- Critical parameters :

- Solvent choice : DMF enhances nucleophilicity but requires careful removal to avoid impurities.

- Temperature control : Exothermic steps (e.g., HCl addition) are performed at 0–5°C to prevent decomposition.

- Stoichiometry : Excess piperazine (1.5–2.0 eq.) ensures complete substitution .

Q. Which spectroscopic and crystallographic techniques are pivotal for confirming the molecular structure of this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : Key signals include:

- Piperazine protons: δ 2.5–3.5 ppm (multiplet for N–CH2– groups).

- Oxazole protons: δ 6.5–7.5 ppm (C–H resonances).

- Ester carbonyl: δ ~165–170 ppm in 13C NMR .

- IR Spectroscopy : Ester C=O stretch at ~1700 cm⁻¹ and N–H stretches (piperazine) at ~3300 cm⁻¹ .

- X-ray crystallography : SHELX software refines crystallographic data, with R-factors <5% indicating high accuracy. Disordered regions require twin refinement or alternative space group assignments .

Q. What initial biological screening approaches are recommended to assess the bioactivity of piperazine-oxazole hybrids like this compound?

- Methodological Answer :

- Receptor binding assays : Radiolabeled ligands (e.g., ³H-labeled GPCR substrates) quantify affinity (Ki values) .

- Enzyme inhibition : Measure IC50 via fluorogenic substrates (e.g., acetylcholinesterase assays).

- Cellular viability : MTT assays on cancer cell lines (e.g., HeLa) to screen for cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis protocols to address low yield or impurity issues in the production of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loadings to identify optimal conditions. For example, replacing DMF with acetonitrile may reduce side reactions .

- Intermediate purification : Flash chromatography (silica gel, 5% MeOH/CH2Cl2) isolates intermediates.

- Salt formation : Adjust pH to 4–5 during HCl addition to precipitate pure dihydrochloride salt .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the compound’s stereochemistry?

- Methodological Answer :

- Conformational analysis : Use Cremer-Pople puckering coordinates to quantify ring non-planarity in piperazine or oxazole moieties .

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to validate torsional angles.

- Dynamic NMR : Variable-temperature studies detect conformational exchange broadening in piperazine protons .

Q. In comparative structure-activity relationship (SAR) studies, how do modifications at the oxazole 4-position affect the compound’s pharmacological profile?

- Methodological Answer :

- Lipophilicity modulation : Introducing tert-butyl groups (e.g., Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate) increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility .

- Bioactivity trends :

| Substituent | logP | IC50 (μM) | Target Affinity |

|---|---|---|---|

| H (parent) | 1.2 | 25.0 | Moderate |

| tert-Butyl | 2.7 | 8.3 | High |

| Chlorine | 1.8 | 15.4 | Moderate |

- Data extrapolated from analogous oxazole derivatives .

- Synthetic flexibility : Bromine at the 4-position allows cross-coupling for further derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.